6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide
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Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide is a complex organic compound that features both isoindoline and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide typically involves multiple steps:
Formation of the Isoindoline Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline structure.
Formation of the Benzothiazole Moiety: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone under oxidative conditions.
Coupling of the Two Moieties: The final step involves coupling the isoindoline and benzothiazole moieties through a hexanamide linker. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the isoindoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole moiety.
Reduction: Reduced derivatives of the isoindoline moiety.
Substitution: Substituted derivatives at the amide and sulfonyl groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide involves its interaction with specific molecular targets. The isoindoline moiety can interact with nucleic acids, while the benzothiazole moiety can interact with proteins. These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl chloride
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid
- Phosphorodithioic acid, S-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl] O,O-dimethyl ester
Uniqueness
The uniqueness of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide lies in its combination of isoindoline and benzothiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H21N3O5S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)hexanamide |
InChI |
InChI=1S/C22H21N3O5S2/c1-32(29,30)14-10-11-17-18(13-14)31-22(23-17)24-19(26)9-3-2-6-12-25-20(27)15-7-4-5-8-16(15)21(25)28/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,23,24,26) |
InChI Key |
ZLNOFICLCNHBDH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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